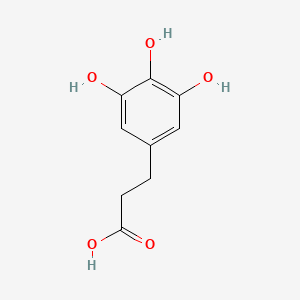

3-(3,4,5-trihydroxyphenyl)propanoic Acid

Description

3-(3,4,5-Trihydroxyphenyl)propanoic acid is a trihydroxylated phenolic acid characterized by a phenyl ring substituted with hydroxyl groups at positions 3, 4, and 5, linked to a propanoic acid side chain. This compound is notable for its antioxidant properties, mediated by its ability to donate hydrogen atoms and scavenge free radicals . It is enzymatically synthesized via hydroxylation of 3-(4-hydroxyphenyl)propanoic acid by HpaBC monooxygenases, highlighting its biosynthetic relevance .

Properties

CAS No. |

40284-59-1 |

|---|---|

Molecular Formula |

C9H10O5 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

3-(3,4,5-trihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,10-11,14H,1-2H2,(H,12,13) |

InChI Key |

FWFVXNQOVGSSHX-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)CCC(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity: Hydroxyl Group Number and Positioning

The antioxidant capacity of phenolic acids is strongly influenced by hydroxyl group number and arrangement. In ABTS and DPPH assays, 3-(3,4,5-trihydroxyphenyl)propanoic acid demonstrated higher activity than caffeic acid (dihydroxy) but lower than dihydrocaffeic acid (DHCA, dihydroxy with saturated side chain). This reflects the balance between hydroxyl group density and side chain structure .

Table 1: Antioxidant Activity (TEAC Values) in ABTS/DPPH Assays

| Compound | TEAC Value (ABTS) | TEAC Value (DPPH) |

|---|---|---|

| This compound | 1.45 | 1.32 |

| Caffeic acid (3,4-dihydroxypropenoic acid) | 1.20 | 1.10 |

| Dihydrocaffeic acid (DHCA) | 1.60 | 1.50 |

| 3,4,5-Trihydroxyphenylacetic acid | 1.70 | 1.65 |

- Key Insight: The trihydroxy configuration enhances electron donation, but the propanoic acid side chain (vs. acetic acid) reduces lipid peroxidation inhibition .

Alkyl Spacer Length: Propanoic vs. Acetic Acid Derivatives

The alkyl spacer between the aromatic ring and carboxylic acid modulates solubility and radical scavenging efficiency. In liposome-based lipid peroxidation assays, 3,4-dihydroxyphenylacetic acid (short acetic acid chain) outperformed this compound, suggesting shorter chains improve membrane interaction .

Table 2: Lipid Peroxidation Inhibition (IC₅₀ Values)

| Compound | IC₅₀ (μM) |

|---|---|

| 3,4-Dihydroxyphenylacetic acid | 12.3 |

| This compound | 25.6 |

| 3,4,5-Trihydroxyphenylacetic acid | 28.9 |

- Key Insight: Longer alkyl chains (e.g., propanoic acid) may hinder penetration into lipid bilayers, reducing efficacy in lipid-rich environments .

Saturated vs. Unsaturated Side Chains

The propenoic acid analog (3-(3,4,5-trihydroxyphenyl)propenoic acid) shares similar hydroxylation but features a double bond. While TEAC values for the unsaturated form are comparable to the saturated variant, computational studies suggest saturated derivatives like DHCA are more effective in non-polar environments due to enhanced hydrogen atom transfer .

Methoxy and Amino Derivatives

- 3,4,5-Trihydroxy-L-phenylalanine: The amino group substitution (vs. carboxylic acid) shifts biological activity, with roles in neurotransmitter synthesis and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.